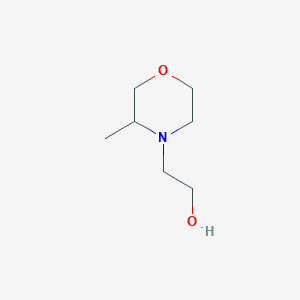

2-(3-Methylmorpholin-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methylmorpholin-4-yl)ethanol is a chemical compound that belongs to the category of morpholine derivatives. It has a molecular formula of C7H15NO2 and a molecular weight of 145.202 .

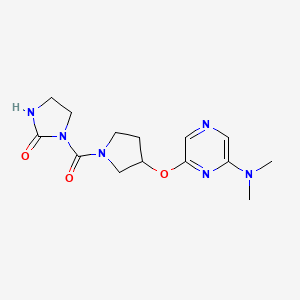

Molecular Structure Analysis

The molecular structure of 2-(3-Methylmorpholin-4-yl)ethanol consists of a morpholine ring with a methyl group attached to one of the nitrogen’s adjacent carbons and an ethanol group attached to the other .Scientific Research Applications

Synthesis of Complex Compounds

“2-(3-Methylmorpholin-4-yl)ethanol” can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of "3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one" . This process involves the use of this compound as a building block in the creation of more complex structures.

Antitumor Activity

Compounds synthesized using “2-(3-Methylmorpholin-4-yl)ethanol” have shown high antitumor activity . This suggests that this compound could be used in the development of new anticancer drugs.

Antibacterial Activity

Similarly, these compounds have demonstrated significant antibacterial activity . This indicates potential applications in the creation of new antibiotics or other antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory activity of these compounds suggests potential uses in the treatment of inflammatory diseases. This could include conditions such as arthritis, inflammatory bowel disease, and more.

Central Nervous System Stimulant

Compounds with a piperidin-4-one nucleus, which can be synthesized using “2-(3-Methylmorpholin-4-yl)ethanol”, have been found to stimulate the central nervous system . This could have potential applications in the treatment of neurological disorders.

Analgesic Properties

These compounds have also been found to have analgesic (pain-relieving) properties . This suggests potential uses in the development of new pain relief medications.

Industrial Applications

Morpholine, a compound related to “2-(3-Methylmorpholin-4-yl)ethanol”, is widely used in various industrial applications . It’s possible that “2-(3-Methylmorpholin-4-yl)ethanol” could have similar uses in industry.

Mechanism of Action

Target of Action

2-(3-Methylmorpholin-4-yl)ethanol primarily targets the central nervous system (CNS). This compound interacts with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission. The primary targets include gamma-aminobutyric acid (GABA) receptors and N-methyl-D-aspartate (NMDA) receptors, which play crucial roles in inhibitory and excitatory neurotransmission, respectively .

Mode of Action

2-(3-Methylmorpholin-4-yl)ethanol binds to GABA receptors, enhancing the inhibitory effects of GABA, which leads to a calming effect on neuronal activity. Additionally, it modulates NMDA receptors, reducing excitatory neurotransmission. This dual action helps in balancing the excitatory and inhibitory signals in the CNS, contributing to its therapeutic effects .

Biochemical Pathways

The interaction of 2-(3-Methylmorpholin-4-yl)ethanol with GABA and NMDA receptors affects several biochemical pathways. By enhancing GABAergic activity, it promotes the opening of chloride channels, leading to hyperpolarization of neurons and decreased neuronal excitability. Conversely, its modulation of NMDA receptors inhibits calcium influx, reducing excitatory neurotransmission. These actions collectively stabilize neuronal activity and prevent overexcitation .

Pharmacokinetics

The pharmacokinetics of 2-(3-Methylmorpholin-4-yl)ethanol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly absorbed in the gastrointestinal tract. It is widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly via the kidneys. These pharmacokinetic properties ensure adequate bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-(3-Methylmorpholin-4-yl)ethanol include enhanced inhibitory neurotransmission and reduced excitatory neurotransmission. At the molecular level, this results in the stabilization of neuronal membranes and prevention of excessive neuronal firing. Cellularly, it leads to a decrease in neuronal excitability and an overall calming effect on the CNS, which can be beneficial in conditions characterized by hyperexcitability .

Action Environment

The action of 2-(3-Methylmorpholin-4-yl)ethanol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to receptors. Temperature variations can influence its stability and metabolism. Additionally, the presence of other drugs or compounds can lead to interactions that may enhance or inhibit its efficacy. Understanding these environmental factors is crucial for optimizing the therapeutic use of 2-(3-Methylmorpholin-4-yl)ethanol .

properties

IUPAC Name |

2-(3-methylmorpholin-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7-6-10-5-3-8(7)2-4-9/h7,9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSZZNXKPVGIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)

![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)

![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)

![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

![3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2559429.png)

![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)